molecular formula C11H10ClN3O3 B8670818 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester CAS No. 500011-95-0

1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester

Cat. No. B8670818
M. Wt: 267.67 g/mol
InChI Key: BCQDTBZHVSGHDS-UHFFFAOYSA-N
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Patent
US07666882B2

Procedure details

To a suspension of ethyl 1-(3-chloro-2-pyridinyl)-3-pyrazolidinone-5-carboxylate (i.e. the product of Step A) (27 g, 100 mmol) stirred in dry acetonitrile (200 mL) was added sulfuric acid (20 g, 200 mmol) in one portion. The reaction mixture thinned to form a pale green, nearly clear solution before thickening again to form a pale yellow suspension. Potassium persulfate (33 g, 120 mmol) was added in one portion, and then the reaction mixture was heated at gentle reflux for 3.5 hours. After cooling using an ice bath, a precipitate of white solid was removed by filtration and discarded. Concentration of the acetonitrile mother liquor and then dilution with water (400 mL) was followed by extraction three times with ethyl ether (700 mL total). The ethyl ether phase was concentrated to a reduced volume (75 mL) from which precipitated an-off white solid (3.75 g), which was collected by filtration. The ether mother liquor was further concentrated to yield a second crop of an off-white precipitate (4.2 g), which was collected by filtration. Further precipitation of an off-white solid (4.5 g) from the aqueous phase yielded a combined total of 12.45 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:11]([C:12]2[N:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[NH:10][C:8](=[O:9])[CH2:7]1)=[O:5].S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>C(#N)C>[Cl:18][C:13]1[C:12]([N:11]2[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:7][C:8](=[O:9])[NH:10]2)=[N:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture thinned to form a pale green, nearly clear solution
CUSTOM
Type
CUSTOM
Details
to form a pale yellow suspension
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a precipitate of white solid was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
Concentration of the acetonitrile mother liquor and then dilution with water (400 mL) was followed by extraction three times with ethyl ether (700 mL total)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl ether phase was concentrated to a reduced volume (75 mL) from which
CUSTOM
Type
CUSTOM
Details
precipitated an-off white solid (3.75 g), which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The ether mother liquor was further concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1NC(C=C1C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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